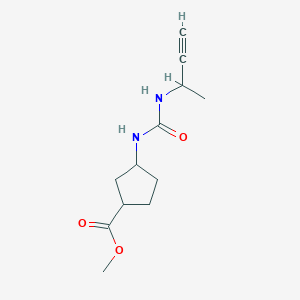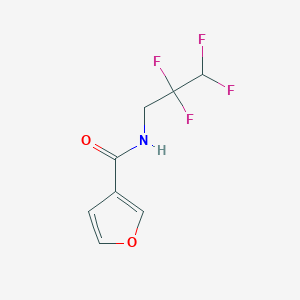![molecular formula C16H20ClN5O B7634635 [5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEPM and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of CEPM is not yet fully understood. However, it is believed that CEPM exerts its antifungal and anticancer effects by inhibiting specific enzymes and proteins that are essential for the growth and survival of these organisms.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CEPM is its potent antifungal and anticancer activity. It is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of CEPM is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of CEPM. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective inhibitors of specific enzymes and proteins. Another potential direction is to study the pharmacokinetics and pharmacodynamics of CEPM in vivo, which could provide valuable information for the development of new antifungal and anticancer drugs. Additionally, CEPM could be studied for its potential use in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of CEPM involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing CEPM involves the reaction of 5-chloro-2-(ethylamino)benzoic acid with 1-(4-(1,2,4-triazol-1-yl)piperidin-1-yl)methanone in the presence of a catalyst. The resulting product is then purified to obtain CEPM in its pure form.
Aplicaciones Científicas De Investigación
CEPM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CEPM is in the field of medicinal chemistry. CEPM has been shown to exhibit potent antifungal activity against various fungal strains. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[5-chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-2-19-15-4-3-12(17)9-14(15)16(23)21-7-5-13(6-8-21)22-11-18-10-20-22/h3-4,9-11,13,19H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHYYARRDRLCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)

![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)